Home > Products > Screening Compounds P78021 > Ribociclib succinate
Ribociclib succinate - 1374639-75-4

Ribociclib succinate

Catalog Number: EVT-253392
CAS Number: 1374639-75-4
Molecular Formula: C27H36N8O5
Molecular Weight: 552.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ribociclib succinate is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) [, , , , , , , ]. It plays a crucial role in scientific research, particularly in the study of cancer cell growth and proliferation [, , , , , , , , , , , , , , , , , , , , ]. CDK4/6 are key regulators of the cell cycle, and their dysregulation is implicated in various cancers. Ribociclib succinate's ability to inhibit these kinases makes it a valuable tool for investigating cancer mechanisms and potential therapeutic strategies.

Synthesis Analysis

A detailed description of the synthesis method for Ribociclib succinate can be found in the patent titled "Procédé de préparation de ribociclib, ses sels d'addition d'acides" []. This patent outlines the use of a compound with formula (III) as a key intermediate in the synthesis process.

Molecular Structure Analysis

While the specific molecular structure analysis of Ribociclib succinate is not extensively detailed in the provided abstracts, it is characterized as a "weakly basic drug" with "pH-dependent solubility" []. It exists as a salt formed from Ribociclib and succinic acid. Further research into its crystal structure, bond lengths, and other structural properties would provide a deeper understanding of its interaction with CDK4/6.

Mechanism of Action

Ribociclib succinate acts by competitively inhibiting CDK4/6, specifically targeting the adenosine triphosphate (ATP) binding site of these kinases [, , , , , , , ]. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), a key event in the G1 to S phase transition of the cell cycle []. Consequently, Ribociclib succinate induces cell cycle arrest and inhibits the proliferation of cancer cells.

Physical and Chemical Properties Analysis

Ribociclib succinate is described as a "weakly basic drug" exhibiting "pH-dependent solubility" []. One study specifically investigated its solubility in biorelevant media, finding varying solubility at different pH levels, simulating the gastrointestinal tract []. This property is significant for understanding its absorption and bioavailability. Further research into its stability, partition coefficient, and other physicochemical properties is crucial for optimizing its delivery and efficacy.

Applications
  • Investigating the role of CDK4/6: By inhibiting CDK4/6, Ribociclib succinate serves as a valuable tool to understand the specific functions of these kinases in different cancer types, including breast cancer [, , , , , , , , , , , , , , , , , , , , ], liposarcoma [], and squamous cell carcinoma of the head and neck [].
  • Identifying predictive biomarkers: Research indicates that the efficacy of Ribociclib succinate correlates with Rb protein expression levels in various cancer models [, ]. This finding suggests Rb as a potential biomarker for predicting response to Ribociclib succinate treatment.
  • Developing combination therapies: Studies exploring the synergy of Ribociclib succinate with other anticancer agents, such as chemotherapy and immunotherapy, are underway []. This research aims to enhance treatment efficacy by targeting multiple pathways involved in cancer progression.

Ribociclib

  • Compound Description: Ribociclib is a highly selective, orally bioavailable small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). [, , , , , , , , , , , , , , , , , , , , , , , ] It is used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2−) advanced or metastatic breast cancer. [, , , , , , , , , , , , , , , , , , , , , , , ] Ribociclib primarily undergoes hepatic metabolism via CYP3A4. [, ]
  • Relevance: Ribociclib is the free base form of ribociclib succinate. [, ] The succinate salt is used to enhance the solubility and bioavailability of ribociclib.

Palbociclib

  • Compound Description: Palbociclib is another selective CDK4/6 inhibitor, similar in action and use to ribociclib. [, ]

Letrozole

  • Compound Description: Letrozole is a nonsteroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer. [, , , , , , , , , , , ]
  • Relevance: Letrozole is often used in combination with ribociclib succinate for the treatment of HR+/HER2− advanced breast cancer. [, , , , , , , , , , , ]

Fulvestrant

  • Compound Description: Fulvestrant is a selective estrogen receptor degrader, also used in the treatment of hormone receptor-positive breast cancer. [, , , , , , , , , ]
  • Relevance: Similar to letrozole, fulvestrant is frequently used in combination with ribociclib succinate for treating HR+/HER2− advanced breast cancer. [, , , , , , , , , ]

Everolimus

  • Compound Description: Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR), used in the treatment of various cancers. [, , , ]
  • Relevance: Everolimus has been explored in combination with ribociclib succinate for potential synergistic effects, particularly in settings where resistance to CDK4/6 inhibition emerges. [, , , ]

Siremadlin

  • Compound Description: Siremadlin is a p53-MDM2 inhibitor, investigated in combination with ribociclib for the treatment of liposarcoma. []
  • Relevance: The combination of siremadlin with ribociclib succinate aims to target both the MDM2 and CDK4/6 pathways often deregulated in liposarcoma. []
  • Compound Description: Topotecan and temozolomide (TOTEM) are chemotherapeutic agents. []
  • Relevance: The combination of ribociclib with TOTEM has been investigated for safety and efficacy in pediatric cancers with alterations in the cell cycle or PI3K/AKT/mTOR pathways. []
  • Compound Description: Alpelisib and buparlisib are both PI3K inhibitors. []
  • Relevance: These compounds were investigated in combination with ribociclib succinate and fulvestrant for potential synergistic effects in HR+ advanced breast cancer. []

Properties

CAS Number

1374639-75-4

Product Name

Ribociclib succinate

IUPAC Name

butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C27H36N8O5

Molecular Weight

552.6 g/mol

InChI

InChI=1S/C23H30N8O.C4H6O4/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30;5-3(6)1-2-4(7)8/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28);1-2H2,(H,5,6)(H,7,8)

InChI Key

NHANOMFABJQAAH-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Ribociclib succinate; LEE011-BBA; LEE011 succinate; LEE011; LEE-011; LEE 011; LEE011A; LEE-011A; LEE 011A; Kisqali;

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.